molecular formula C6H8N2O2S B8537206 N-[1-(Methylsulfanyl)-2-nitroethenyl]prop-2-yn-1-amine CAS No. 74980-95-3

N-[1-(Methylsulfanyl)-2-nitroethenyl]prop-2-yn-1-amine

Cat. No. B8537206
Key on ui cas rn: 74980-95-3
M. Wt: 172.21 g/mol
InChI Key: PTACPNLQVRDXCZ-UHFFFAOYSA-N
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Patent
US04221737

Procedure details

A solution of propargylamine (1.10 g, 0.02 mole) in 22 ml of methanol was added dropwise to a stirred suspension of 1-methylsulfinyl-1-methylthio-2-nitroethylene [prepared according to the procedure described in Belgian Patent 841,353], at 25°. After 1 hour at ambient temperature the solution was evaporated under reduced pressure, triturated under 20 ml of cold isopropanol, and filtered to give the product. Recrystallization from isopropanol gave the title product, mp 131°-132°.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
1-methylsulfinyl-1-methylthio-2-nitroethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[C:2]#[CH:3].[CH3:5][S:6]([C:8](SC)=[CH:9][N+:10]([O-:12])=[O:11])=O>CO>[CH3:5][S:6][C:8]([NH:4][CH2:1][C:2]#[CH:3])=[CH:9][N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C#C)N
Name
1-methylsulfinyl-1-methylthio-2-nitroethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C(=C[N+](=O)[O-])SC
Name
Quantity
22 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
at 25°
CUSTOM
Type
CUSTOM
Details
After 1 hour at ambient temperature the solution was evaporated under reduced pressure
Duration
1 h
CUSTOM
Type
CUSTOM
Details
triturated under 20 ml of cold isopropanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give the product
CUSTOM
Type
CUSTOM
Details
Recrystallization from isopropanol

Outcomes

Product
Name
Type
product
Smiles
CSC(=C[N+](=O)[O-])NCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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